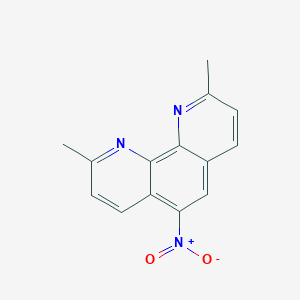
2,9-Dimethyl-5-nitro-1,10-phenanthroline
Cat. No. B3046051
M. Wt: 253.26 g/mol
InChI Key: ZZKNDQYPXPYVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05367080
Procedure details


Neocuproine hydrochloride, hemihydrate (25.0 g, 99 mmol) was dissolved in 100 mL of concentrated nitric acid. 200 mL of concentrated sulfuric acid was added, and the reaction was heated at reflux for 2.5 hours, and then allowed to stand at room temperature for 8 days. The reaction mixture was then gradually added to a mixture of about 3 Kg of ice and 351 g (8.8 mole) of LiOH·H2O, while stirring with a glass rod. During the neutralization procedure, ice was added as necessary so that unmelted ice was always present during the neutralization, and the neutralization reaction was also simultaneously cooled by an acetone/ice bath. After the addition was completed, the pH of the reaction mixture was 12. The aqueous mixture was extracted two times with methylene chloride, first with 1000 mL, and then with 400 mL. The methylene chloride fractions were combined, and extracted once with 500 mL of distilled H2O. The methylene chloride phase was concentrated to a residue, and triturated with 500 mL of acetonitrile. The solid was filtered, washed with acetonitrile, and dried under vacuum to give 10.3 g of cream yellow solid, which was dissolved in 100 mL of refluxing acetonitrile, allowed to crystallize at room temperature, and was filtered to give 8.5 g (34%) of cream-yellow crystals, mp 184°-186° C. FDMS (m/e) 253M. Anal. calcd for C14H11N3O2 ·0.25 H2O: C, 65.23; H, 4.50; N, 16.30. Found: C, 65.57; H, 4.45; N, 16.27. The NMR and IR spectra were consistent with the assigned structure and the product was homogeneous by TLC.

[Compound]
Name
hemihydrate
Quantity
25 g
Type
reactant
Reaction Step One



[Compound]
Name
ice
Quantity
3 kg
Type
reactant
Reaction Step Three

Name
LiOH·H2O
Quantity
351 g
Type
reactant
Reaction Step Three


Yield
34%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]2[CH:8]=[CH:9][C:10]3[CH:15]=[CH:14][C:13]([CH3:16])=[N:12][C:11]=3[C:4]=2[N:3]=1.S(=O)(=O)(O)O.O[Li].O.[N+:25]([O-])([OH:27])=[O:26]>C(#N)C>[CH3:16][C:13]1[CH:14]=[CH:15][C:10]2[C:11](=[C:4]3[C:5](=[CH:8][C:9]=2[N+:25]([O-:27])=[O:26])[CH:6]=[CH:7][C:2]([CH3:1])=[N:3]3)[N:12]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C
|
[Compound]
|
Name
|
hemihydrate
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
3 kg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
LiOH·H2O
|
|
Quantity
|
351 g
|
|
Type
|
reactant
|
|
Smiles
|
O[Li].O
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring with a glass rod
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2.5 hours
|
|
Duration
|
2.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
During the neutralization procedure, ice was added as necessary so that unmelted ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the neutralization reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was also simultaneously cooled by an acetone/ice bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous mixture was extracted two times with methylene chloride
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted once with 500 mL of distilled H2O
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The methylene chloride phase was concentrated to a residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with 500 mL of acetonitrile
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with acetonitrile
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 10.3 g of cream yellow solid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize at room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
Outcomes


Product
Details
Reaction Time |
8 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC2=C3N=C(C=CC3=CC(=C2C=C1)[N+](=O)[O-])C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.5 g | |
| YIELD: PERCENTYIELD | 34% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
